molecular formula C15H11ClF3NO4 B1678082 Oxyfluorfen CAS No. 42874-03-3

Oxyfluorfen

Cat. No. B1678082
CAS RN: 42874-03-3
M. Wt: 361.7 g/mol
InChI Key: OQMBBFQZGJFLBU-UHFFFAOYSA-N
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Description

Oxyfluorfen is a chemical compound used as an herbicide. It is manufactured by Dow AgroSciences and Adama Agricultural Solutions under the trade names Goal and Galigan . It is used to control broadleaf and grassy weeds in a variety of nut, tree fruit, vine, and field crops, especially wine grapes and almonds .


Molecular Structure Analysis

Oxyfluorfen has the molecular formula C15H11ClF3NO4 and a molar mass of 361.70 g/mol . The IUPAC name for Oxyfluorfen is 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene .


Chemical Reactions Analysis

Oxyfluorfen works primarily as a contact herbicide. Upon application, it forms a barrier on the surface of the targeted weed, inhibiting its ability to photosynthesize .


Physical And Chemical Properties Analysis

Oxyfluorfen is an orange crystalline solid . It is non-corrosive and used as an herbicide . It is an aromatic ether and has a role as a herbicide and an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor .

Scientific Research Applications

Carcinogenicity Assessment in Rodents

Oxyfluorfen, a non-genotoxic herbicide, has been evaluated for its potential carcinogenicity in humans through mode of action (MOA) analysis of rodent liver effects. Studies involving male CD-1 mice administered with dietary doses of oxyfluorfen showed minimal liver effects at or below 200 ppm for up to 28 days. Increased liver weight, cell proliferation, and peroxisomal acyl-CoA oxidase were observed at higher doses. The findings, along with negative genotoxicity data, suggest oxyfluorfen induces mouse liver tumors through a nongenotoxic, mitogenic MOA with a clear threshold, implying it is not predicted to be carcinogenic in humans at relevant exposure levels (Stagg et al., 2012).

Effects on Japanese Medaka Fish

Research on the embryo-larval development of Japanese medaka fish (Oryzias latipes) exposed to oxyfluorfen (OXY) revealed concentration-dependent mortality and growth inhibition. Larval skeletons were notably affected, indicating oxyfluorfen's potential toxic effects on early life stages of aquatic organisms, with implications for skeletal development disruptions (Powe et al., 2018).

Impact on Soil Biology

Oxyfluorfen's influence on soil biological properties was examined through its application to soils amended with different organic wastes. The study found that oxyfluorfen at a rate of 4lha^-1 affected enzymatic activities and microbial community diversity in soil, highlighting the importance of considering the herbicide's environmental impact when applied in agricultural settings (Gómez et al., 2014).

Toxicological Impact on Biomphalaria Alexandrina Snails

A study on Biomphalaria alexandrina snails, a bioindicator of chemical pollution, showed that oxyfluorfen exhibited molluscicidal effects at specific concentrations. Exposure to sub-lethal concentrations significantly decreased survival rates, reproductive rate, and fecundity of adult snails. Additionally, significant alterations in the antioxidant system and histopathological changes were observed, underscoring oxyfluorfen's toxicological impact on aquatic invertebrates (Ibrahim & Sayed, 2019).

Persistence in Soil and Detection in Rice Crop

The persistence of oxyfluorfen was evaluated in a rice cropping system, showing detectable residues in paddy grains, straw, and soil at harvest. This study emphasizes the need for careful management of oxyfluorfen application to minimize potential environmental and food chain contamination (Sondhia, 2009).

Safety And Hazards

Oxyfluorfen is toxic to plants, invertebrates, and fish . Birds and mammals may also experience subchronic and chronic effects from oxyfluorfen . It is persistent in soil and has been shown to drift from application sites to nearby areas . It can contaminate surface water through spray drift and runoff .

Future Directions

There are ongoing studies assessing the effects of Oxyfluorfen on the activities of enzymes and on the populations of soil microorganisms . Another study indicated that biochar could be a practical method to remediate contaminated soil .

properties

IUPAC Name

2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C15H11ClF3NO4/c1-2-23-14-8-10(4-5-12(14)20(21)22)24-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3
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InChI Key

OQMBBFQZGJFLBU-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
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Molecular Formula

C15H11ClF3NO4
Record name OXYFLUORFEN
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DSSTOX Substance ID

DTXSID7024241
Record name Oxyfluorfen
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Molecular Weight

361.70 g/mol
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Physical Description

Oxyfluorfen is an orange crystalline solid. Non corrosive. Used as an herbicide., Orange to dark red-brown solid; [HSDB]
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Boiling Point

358.2 °C
Record name OXYFLUOROFEN
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Solubility

Readily soluble in most organic solvents, e.g. acetone 72.5, cyclohexanone, isophorone 61.5, dimethylformamide >50, chloroform 50-55, mesityl oxide 40-50 (all in g/100 g, 25 °C), In water, 1.16X10-1 mg/L at 25 °C
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Density

1.49 g/L, Density: 1.35 at 73 °C
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Vapor Pressure

0.00000025 [mmHg], 2X10-7 mm Hg at 25 °C
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Mechanism of Action

Diphenylether-type herbicides are extremely potent inhibitors of protoporphyrinogen oxidase, a membrane-bound enzyme involved in the heme and chlorophyll biosynthesis pathways., The diphenyl-ether herbicides exert their phytotoxic activity /in plants/ by preventing chlorophyll formation ... as a result of inhibition of protoporphyrinogen oxidase. This enzyme is the last step of the common pathway for chlorophyll and heme biosynthesis.
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Product Name

Oxyfluorfen

Color/Form

Orange crystalline solid at room temperature, Orange to deep red brown crystalline solid

CAS RN

42874-03-3
Record name OXYFLUORFEN
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Melting Point

85-90 °C (tech., 65-84 °C)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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